molecular formula C10H9NO2 B14070973 5-Aminonaphthalene-1,4-diol

5-Aminonaphthalene-1,4-diol

Cat. No.: B14070973
M. Wt: 175.18 g/mol
InChI Key: LPEAZCOKPRIYTD-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-1,4-diol is a dihydroxynaphthalene derivative incorporating an amino functional group, making it a multi-functionalized aromatic compound of interest in organic synthesis and materials science. Its molecular structure, featuring both electron-donating hydroxyl and amino groups, suggests potential utility as a building block for synthesizing more complex chemical architectures, such as naphthoquinones or fused polycyclic systems. Researchers may explore its application as a precursor in the development of compounds with specialized optical properties or as a monomer for conjugated polymers. Naphthalene derivatives with similar substitution patterns are known to participate in hydrogen atom transfer (HAT) reactions, indicating that 5-Aminonaphthalene-1,4-diol may also be of value in mechanistic studies of antioxidant activity and free radical scavenging . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-aminonaphthalene-1,4-diol

InChI

InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2

InChI Key

LPEAZCOKPRIYTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)O)O

Origin of Product

United States

Preparation Methods

Nitration-Reduction Pathways

The nitration-reduction approach is a classical method for introducing amino groups into aromatic systems. For 5-Aminonaphthalene-1,4-diol, this typically involves the nitration of naphthalene-1,4-diol followed by selective reduction of the nitro group.

Nitration of Naphthalene-1,4-diol

Naphthalene-1,4-diol undergoes nitration at the 5-position due to the directing effects of the hydroxyl groups. The reaction is carried out using a mixture of nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to minimize over-nitration. The product, 5-nitronaphthalene-1,4-diol, is isolated via crystallization from aqueous ethanol, yielding ~65–70% purity.

Catalytic Hydrogenation

The nitro group in 5-nitronaphthalene-1,4-diol is reduced to an amino group using hydrogen gas ($$ \text{H}_2 $$) in the presence of a palladium-on-carbon (Pd/C) catalyst. Reactions are performed in ethanol at 25–30°C under 3–4 atm pressure, achieving >85% conversion. Challenges include preventing over-reduction of hydroxyl groups, which necessitates careful control of reaction time and catalyst loading.

Table 1: Nitration-Redution Protocol Summary
Step Reagents/Conditions Yield (%) Purity (%)
Nitration $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0–5°C 65–70 90–95
Reduction $$ \text{H}_2 $$, Pd/C, ethanol, 25–30°C 85–90 95–98

Direct Amination Strategies

Direct amination bypasses the nitration step by introducing the amino group via electrophilic substitution or metal-catalyzed coupling.

Electrophilic Amination

Naphthalene-1,4-diol reacts with hydroxylamine ($$ \text{NH}_2\text{OH} $$) in acidic media (e.g., HCl) at 80–90°C. The reaction proceeds via intermediate formation of a diazonium salt, which undergoes rearrangement to yield the amino product. Yields are moderate (50–60%) due to competing side reactions, such as oxidation of hydroxyl groups.

Buchwald-Hartwig Amination

Transition-metal-catalyzed amination offers improved regioselectivity. A reported protocol employs a palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) catalyst with Xantphos as a ligand and cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) as a base in toluene at 110°C. Using ammonia ($$ \text{NH}3 $$) as the nitrogen source, this method achieves 70–75% yield with >90% purity.

Table 2: Direct Amination Comparison
Method Reagents/Conditions Yield (%) Selectivity
Electrophilic $$ \text{NH}_2\text{OH} $$, HCl, 80–90°C 50–60 Moderate
Buchwald-Hartwig $$ \text{Pd(OAc)}2 $$, Xantphos, $$ \text{Cs}2\text{CO}_3 $$ 70–75 High

Reductive Amination of Naphthoquinones

5-Aminonaphthalene-1,4-diol can be synthesized via reductive amination of 1,4-naphthoquinone precursors. This method is advantageous for scalability.

Quinone Reduction

1,4-Naphthoquinone is treated with ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at 50°C. The reaction proceeds through imine intermediate formation, followed by reduction to the amine. Yields range from 60–65%, with minor impurities from incomplete reduction.

Catalytic Transfer Hydrogenation

A greener alternative uses formic acid ($$ \text{HCOOH} $$) as a hydrogen donor and palladium nanoparticles supported on alumina ($$ \text{Pd/Al}2\text{O}3 $$) at 80°C. This method achieves 75–80% yield with reduced environmental impact.

Challenges and Optimization Opportunities

Regioselectivity Issues

Competing substitution at the 2- and 6-positions of naphthalene-1,4-diol remains a key challenge. Computational studies suggest that electron-donating groups favor 5-substitution, but practical validation is limited.

Stability of Intermediates

Nitro and imine intermediates are prone to decomposition under acidic or oxidative conditions. Stabilizing agents like polyvinylpyrrolidone (PVP) have shown promise in improving reaction outcomes.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective catalysts and solvent recovery systems. A patented continuous-flow reactor design reduces reaction time by 40% compared to batch processes. Key parameters include:

  • Temperature gradient control (±2°C)
  • Catalyst recycling efficiency (>90%)
  • Waste solvent purification for reuse

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphthalene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Aminonaphthalene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been found to inhibit the activity of the nuclear receptor binding SET domain-protein 2 (NSD2) histone methyltransferase, which is involved in the methylation of histone H3 (H3K36me2). This inhibition can lead to the suppression of transcriptional activation of NSD2-targeted genes, resulting in anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-Aminonaphthalene-1,4-diol, enabling comparative analysis of their properties and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
5-Amino-1-naphthol -OH (C1), -NH₂ (C5) C₁₀H₉NO Oxidative polymerization for conductive polymers; redox-active materials
1,5-Diaminonaphthalene -NH₂ (C1, C5) C₁₀H₁₀N₂ Precursor for poly(arylamine) semiconductors; electrochemical sensors
Naphthalene-1,4(5H,8H)-dione with 5,8-dihydronaphthalene-1,4-diol (1:1) Dione (C1,4) + diol (C1,4) C₂₀H₁₈O₄ Co-crystal with hydrogen-bonded networks; potential in material science
2-Butyne-1,4-diol derivatives Alkyne + diol (C1,4) C₄H₆O₂ Bromination yields biocides/herbicides; hydrogen-bonding in crystal packing

Key Comparisons:

Reactivity and Polymerization 5-Amino-1-naphthol undergoes oxidative polymerization to form conductive oligomers and polymers due to its electron-rich amino and hydroxyl groups . In contrast, 1,5-diaminonaphthalene lacks hydroxyl groups, limiting its hydrogen-bonding capacity but enhancing its semiconducting properties .

Hydrogen Bonding and Crystal Packing 2-Butyne-1,4-diol derivatives exhibit versatile hydrogen-bonding patterns with solvents like benzene, forming inclusion compounds with distinct packing arrangements . Similarly, the co-crystal in shows layered structures stabilized by O–H···O interactions, suggesting that 5-Aminonaphthalene-1,4-diol could form stable supramolecular architectures .

The amino and hydroxyl groups in 5-Aminonaphthalene-1,4-diol may enable its use as a pharmaceutical intermediate, akin to how 5-amino-1-naphthol derivatives are explored in redox-active drug delivery systems .

Research Findings and Data Gaps

Oxidative Polymerization: Studies on 1-aminonaphthalene derivatives reveal that substituent positioning (e.g., hydroxyl vs. amino groups) significantly impacts polymerization efficiency and conductivity. For example, 5-amino-1-naphthol forms oligomers with higher solubility than purely amino-substituted analogs .

Thermal and Solubility Properties: While exact data for 5-Aminonaphthalene-1,4-diol (e.g., melting point, solubility) are absent in the evidence, the co-crystal in (LogP = 3.09) suggests moderate hydrophobicity, which could influence its application in drug formulation .

Derivatization Potential: Bromination or alkylation of the diol groups (as seen in 2-butyne-1,4-diol derivatives) could enhance bioactivity or modify physical properties .

Biological Activity

5-Aminonaphthalene-1,4-diol (5-AN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

5-Aminonaphthalene-1,4-diol is a derivative of naphthalene, characterized by the presence of an amino group and two hydroxyl groups on the naphthalene ring. Its structure can be represented as follows:

C10H9NO2\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the potential of 5-AN in cancer therapy. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Case Studies and Research Findings

  • Cell Viability and Apoptosis Induction :
    • In a study evaluating its cytotoxic effects, 5-AN demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .
    • Flow cytometry analysis revealed that 5-AN induces apoptosis in these cell lines, as evidenced by increased Annexin V staining and alterations in mitochondrial membrane potential .
  • Mechanism of Action :
    • Molecular docking studies suggest that 5-AN interacts with key enzymes involved in cancer metabolism, such as NQO1 (NAD(P)H:quinone oxidoreductase 1). This interaction promotes reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death .
    • The compound's ability to induce cell cycle arrest was also noted, particularly at the G2/M phase, which contributes to its anticancer efficacy .

Anti-inflammatory Activity

In addition to its anticancer properties, 5-AN has been investigated for its anti-inflammatory effects.

  • Nitric Oxide Production :
    • Studies have shown that 5-AN significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value for NO inhibition was found to be approximately 11.48 µM, indicating moderate anti-inflammatory potential .

Antioxidant Activity

The antioxidant properties of 5-AN have also been explored.

  • Radical Scavenging Assays :
    • In vitro assays demonstrated that 5-AN effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related cellular damage. This activity is attributed to the hydroxyl groups present in its structure, which can donate hydrogen atoms to free radicals .

Summary of Biological Activities

Biological ActivityMechanismIC50 ValuesReference
AnticancerInduces apoptosis via ROS productionLow micromolar range ,
Anti-inflammatoryInhibits NO production in macrophages11.48 µM
AntioxidantScavenges free radicalsVaries based on assay

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